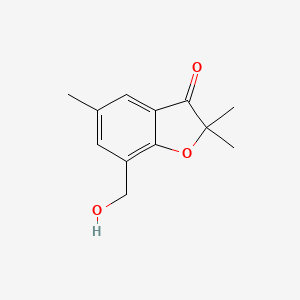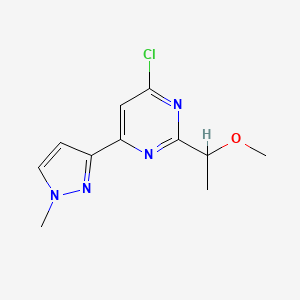
4-Chloro-2-(1-methoxyethyl)-6-(1-methyl-1H-pyrazol-3-yl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-(1-methoxyethyl)-6-(1-methyl-1H-pyrazol-3-yl)pyrimidine is a synthetic organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(1-methoxyethyl)-6-(1-methyl-1H-pyrazol-3-yl)pyrimidine typically involves multi-step organic reactions. The starting materials often include substituted pyrimidines and pyrazoles. Common synthetic routes may involve:
Nucleophilic substitution reactions: where a nucleophile replaces a leaving group on the pyrimidine ring.
Condensation reactions: to form the pyrazole ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysts: to speed up the reaction.
Solvents: to dissolve reactants and control reaction temperature.
Purification techniques: such as crystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
4-Chloro-2-(1-methoxyethyl)-6-(1-methyl-1H-pyrazol-3-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: where the compound is oxidized to form new products.
Reduction: where the compound is reduced to form new products.
Substitution: where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: such as potassium permanganate or hydrogen peroxide.
Reducing agents: such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrimidines.
科学研究应用
Chemistry: as a building block for synthesizing more complex molecules.
Biology: as a probe to study biological processes.
Medicine: as a potential pharmaceutical agent.
Industry: in the development of new materials or agrochemicals.
作用机制
The mechanism of action of 4-Chloro-2-(1-methoxyethyl)-6-(1-methyl-1H-pyrazol-3-yl)pyrimidine involves its interaction with specific molecular targets. These may include:
Enzymes: where the compound acts as an inhibitor or activator.
Receptors: where the compound binds to and modulates receptor activity.
Pathways: where the compound influences specific biochemical pathways.
相似化合物的比较
Similar Compounds
- 4-Chloro-2-(1-methoxyethyl)-6-(1-methyl-1H-pyrazol-3-yl)pyridine
- 4-Chloro-2-(1-methoxyethyl)-6-(1-methyl-1H-pyrazol-3-yl)benzene
Uniqueness
4-Chloro-2-(1-methoxyethyl)-6-(1-methyl-1H-pyrazol-3-yl)pyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which may confer distinct chemical and biological properties compared to similar compounds.
属性
分子式 |
C11H13ClN4O |
|---|---|
分子量 |
252.70 g/mol |
IUPAC 名称 |
4-chloro-2-(1-methoxyethyl)-6-(1-methylpyrazol-3-yl)pyrimidine |
InChI |
InChI=1S/C11H13ClN4O/c1-7(17-3)11-13-9(6-10(12)14-11)8-4-5-16(2)15-8/h4-7H,1-3H3 |
InChI 键 |
ZAQZOCPRPKTLEU-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=NC(=CC(=N1)Cl)C2=NN(C=C2)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


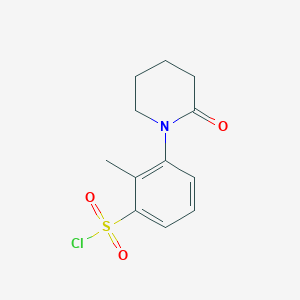

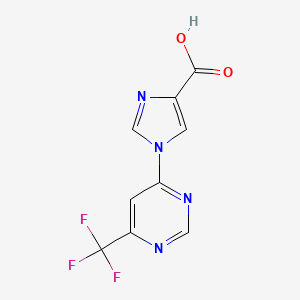
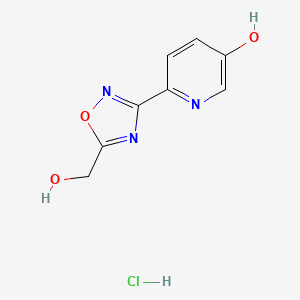
![1,5-Dimethyl-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B11784431.png)
![N-(2-Aminobenzo[d]thiazol-6-yl)-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B11784440.png)



![8-(Bicyclo[3.1.0]hexan-3-yl)-6-bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B11784453.png)
![4,6-Dichloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11784461.png)
![2-(Piperidin-1-yl)benzo[d]thiazole-4-carboxylicacid](/img/structure/B11784467.png)
![1-(4-Methoxyphenyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B11784479.png)
